N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
CAS No.:
VCID: VC10838660
Molecular Formula: C17H14ClNO3
Molecular Weight: 315.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Chemical Identity
VisualizationThe chemical structure can be represented in both 2D and 3D formats:
Potential UsesThis compound is primarily investigated for its role as a pharmacological agent:
PharmacokineticsWhile specific studies on this compound are unavailable, related benzofuran derivatives often exhibit:
Synthetic PathwaysThe synthesis of N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves:
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide | ||||||||||||||
Molecular Formula | C17H14ClNO3 | ||||||||||||||
Molecular Weight | 315.7 g/mol | ||||||||||||||
IUPAC Name | N-(5-chloro-2-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide | ||||||||||||||
Standard InChI | InChI=1S/C17H14ClNO3/c1-10-12-5-3-4-6-14(12)22-16(10)17(20)19-13-9-11(18)7-8-15(13)21-2/h3-9H,1-2H3,(H,19,20) | ||||||||||||||
Standard InChIKey | HWCCEJOUUDVNOZ-UHFFFAOYSA-N | ||||||||||||||
SMILES | CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CC(=C3)Cl)OC | ||||||||||||||
Canonical SMILES | CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CC(=C3)Cl)OC | ||||||||||||||
PubChem Compound | 727302 | ||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume